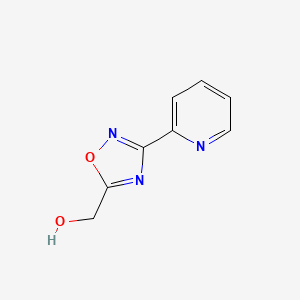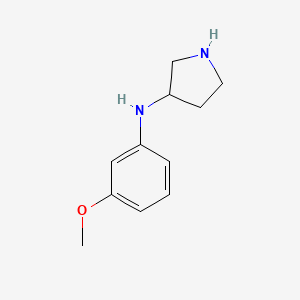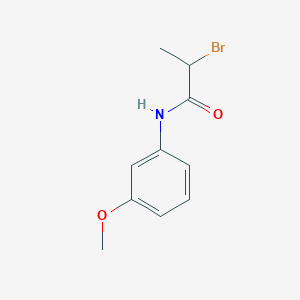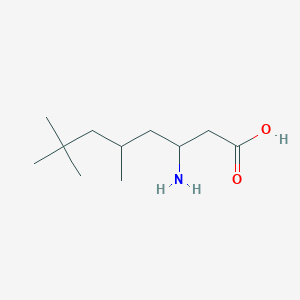
1-Benzyl-4-hydroxypiperidine-4-carboxamide
Overview
Description
1-Benzyl-4-hydroxypiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist at the muscarinic acetylcholine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by acetylcholine, thereby inhibiting the downstream effects of receptor activation.
Biochemical Pathways
The antagonistic action of this compound on the muscarinic acetylcholine receptor affects several biochemical pathways. These include pathways involved in cardiac function, smooth muscle contraction, and glandular secretion. By blocking the receptor, the compound can modulate these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its antagonistic activity at the muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological functions mediated by the receptor, such as heart rate, smooth muscle contraction, and glandular secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the muscarinic acetylcholine receptor. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and bioavailability .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-hydroxypiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a ligand for muscarinic acetylcholine receptors and beta-2 adrenoceptors . These interactions are crucial for understanding its potential therapeutic applications. The compound’s ability to bind to these receptors suggests its role in modulating neurotransmission and other physiological processes.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of muscarinic acetylcholine receptors, which are involved in various cellular signaling pathways . Additionally, its interaction with beta-2 adrenoceptors can impact cellular metabolism and energy regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an antagonist for muscarinic acetylcholine receptors and an agonist for beta-2 adrenoceptors . These interactions lead to the inhibition or activation of these receptors, resulting in changes in cellular signaling and gene expression. The compound’s ability to modulate these receptors highlights its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy and safety are dose-dependent. It is essential to determine the optimal dosage for its potential therapeutic use.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its subcellular localization, which is essential for understanding its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base, followed by reduction with sodium borohydride . Another method includes the catalytic hydrogenation of 1-benzyl-4-piperidone in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxypiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-hydroxypiperidine-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: A closely related compound with similar chemical properties and applications.
1-Benzyl-4-piperidone: Another related compound used in organic synthesis and pharmaceutical research.
Uniqueness: 1-Benzyl-4-hydroxypiperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to act as both an intermediate in synthesis and a bioactive molecule makes it a valuable compound in various fields .
Properties
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVZPVSOBJCEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628011 | |
| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27771-25-1 | |
| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)


![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)



![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
